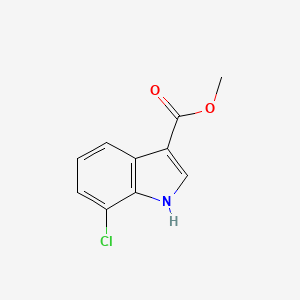

Methyl 7-Chloroindole-3-carboxylate

CAS No.: 1260836-55-2

Cat. No.: VC5887780

Molecular Formula: C10H8ClNO2

Molecular Weight: 209.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260836-55-2 |

|---|---|

| Molecular Formula | C10H8ClNO2 |

| Molecular Weight | 209.63 |

| IUPAC Name | methyl 7-chloro-1H-indole-3-carboxylate |

| Standard InChI | InChI=1S/C10H8ClNO2/c1-14-10(13)7-5-12-9-6(7)3-2-4-8(9)11/h2-5,12H,1H3 |

| Standard InChI Key | LTAGUMGLNICZSD-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CNC2=C1C=CC=C2Cl |

Introduction

Chemical and Structural Properties

Molecular Architecture

Methyl 7-Chloroindole-3-carboxylate has the molecular formula C₁₀H₈ClNO₂ and a molecular weight of 209.63 g/mol. Its IUPAC name, methyl 7-chloro-1H-indole-3-carboxylate, reflects the substitution pattern: a chlorine atom at the 7th position and a methyl ester group at the 3rd position of the indole scaffold. The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

The compound’s SMILES notation (COC(=O)C1=CNC2=C1C=CC=C2Cl) and InChIKey (LTAGUMGLNICZSD-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features. X-ray crystallography data, though unavailable for this specific derivative, suggest that analogous indole-3-carboxylates adopt planar configurations due to aromatic π-system stabilization, with the ester group introducing slight torsional strain .

Physicochemical Characteristics

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Insufficient data | |

| LogP (Partition Coeff.) | Estimated ~2.32 (XLOGP3) |

The logarithmic partition coefficient (LogP), a measure of lipophilicity, is extrapolated from methyl indole-3-carboxylate (LogP = 2.32) , suggesting moderate lipid solubility. This property is critical for bioavailability, as it influences membrane permeability and metabolic stability. The chlorine substituent likely enhances electron-withdrawing effects, potentially increasing reactivity at adjacent positions compared to non-halogenated analogs.

Synthesis and Structural Elaboration

Optimization Challenges

Key challenges in synthesizing Methyl 7-Chloroindole-3-carboxylate include:

-

Regioselectivity: Ensuring precise chlorination at the 7-position without competing reactions at the 4-, 5-, or 6-positions.

-

Ester Stability: Preventing hydrolysis of the methyl ester under acidic or basic conditions during purification.

-

Yield Maximization: Reported yields for similar indole carboxylates range from 17.1% to 51.97% , highlighting inefficiencies in current methodologies.

Recent advances in flow chemistry and microwave-assisted synthesis could address these issues by improving reaction control and reducing side products .

Biological Activities and Mechanisms

Antiproliferative Effects

Indole derivatives exhibit broad-spectrum antiproliferative activity against cancer cell lines. Methyl 7-Chloroindole-3-carboxylate’s chlorine substituent may enhance DNA intercalation or topoisomerase inhibition compared to non-halogenated analogs. For instance, methyl indole-2-carboxylates show IC₅₀ values of <10 μM against breast (MCF-7) and lung (A549) cancer cells, though specific data for the 7-chloro-3-carboxylate variant remain unpublished.

Neuroprotective and Anti-inflammatory Roles

Indole scaffolds are precursors to neurotransmitters like serotonin, suggesting potential neuroprotective applications. Chlorinated indoles may modulate NF-κB signaling or COX-2 expression, reducing neuroinflammation in conditions like Alzheimer’s disease.

Applications in Drug Discovery and Materials Science

Pharmaceutical Lead Optimization

Methyl 7-Chloroindole-3-carboxylate serves as a versatile intermediate for:

-

Kinase Inhibitors: Functionalization at the 3-position enables targeting of ATP-binding pockets.

-

Antidepressants: Structural resemblance to tryptophan supports serotonin receptor modulation.

-

Antivirals: Indole derivatives inhibit viral proteases (e.g., HIV-1 protease) .

Materials Science Innovations

The compound’s aromaticity and halogen content make it suitable for:

-

Organic Light-Emitting Diodes (OLEDs): As electron-transport layers.

-

Coordination Polymers: Binding to metal ions (e.g., Cu²⁺, Zn²⁺) for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume